molecular formula C6H8N6O4 B14623959 1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine CAS No. 56224-53-4

1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine

Cat. No.: B14623959
CAS No.: 56224-53-4
M. Wt: 228.17 g/mol
InChI Key: KCADXUQMCSZACX-UHFFFAOYSA-N
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Description

1,3-Dihydrazino-4,6-dinitrobenzene is an organic compound characterized by the presence of two hydrazino groups (-NH-NH2) and two nitro groups (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydrazino-4,6-dinitrobenzene typically involves the nitration of 1,3-dihydrazinobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .

Industrial Production Methods: Industrial production of 1,3-dihydrazino-4,6-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydrazino-4,6-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions typically yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted benzene compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,3-Dihydrazino-4,6-dinitrobenzene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-dihydrazino-4,6-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .

Properties

CAS No.

56224-53-4

Molecular Formula

C6H8N6O4

Molecular Weight

228.17 g/mol

IUPAC Name

(5-hydrazinyl-2,4-dinitrophenyl)hydrazine

InChI

InChI=1S/C6H8N6O4/c7-9-3-1-4(10-8)6(12(15)16)2-5(3)11(13)14/h1-2,9-10H,7-8H2

InChI Key

KCADXUQMCSZACX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NN)[N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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